(R)-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile
Description
(R)-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile (CAS: 1597428-07-3) is a structurally complex oxazolidinone derivative with a molecular formula of C₁₆H₁₂FN₃O₃ and a molar mass of 313.28 g/mol . It features a 2-oxooxazolidin-3-yl core substituted with a hydroxymethyl group at the 5-position (R-configuration), a 2-fluorophenyl moiety, and a picolinonitrile group. This compound is recognized as Tedizolid Impurity 48, indicating its relevance in the synthesis or degradation of Tedizolid, a second-generation oxazolidinone antibiotic . Key physicochemical properties include a predicted density of 1.48 g/cm³ and a boiling point of 546.3°C .
Properties
Molecular Formula |
C16H12FN3O3 |
|---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
5-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H12FN3O3/c17-15-5-12(20-8-13(9-21)23-16(20)22)3-4-14(15)10-1-2-11(6-18)19-7-10/h1-5,7,13,21H,8-9H2/t13-/m1/s1 |
InChI Key |
IRNRTVCIXBMKKB-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)C3=CN=C(C=C3)C#N)F)CO |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)C3=CN=C(C=C3)C#N)F)CO |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance
The compound’s structure integrates three pharmacophoric elements:
- Chiral Oxazolidinone Core : The (R)-configured oxazolidinone ring (5-(hydroxymethyl)-2-oxooxazolidin-3-yl) is essential for antimicrobial activity by binding to the 50S ribosomal subunit.
- Fluorophenyl-Picolinonitrile System : The 2-fluoro-4-substituted phenyl group enhances membrane permeability, while the picolinonitrile moiety contributes to target affinity.
- Stereochemical Integrity : The (R)-configuration at the oxazolidinone’s C5 position is critical for efficacy, necessitating asymmetric synthesis or resolution techniques.
Synthetic Routes and Methodological Approaches
Retrosynthetic Analysis
The target compound is dissected into two primary fragments:
- Fragment A : (R)-5-(Hydroxymethyl)-2-oxooxazolidin-3-yl group.
- Fragment B : 2-Fluoro-4-substituted phenyl-picolinonitrile.
Coupling these fragments via Suzuki-Miyaura or Ullmann reactions forms the final structure.
Synthesis of Fragment A: Oxazolidinone Ring Construction
The oxazolidinone ring is synthesized from chiral epoxides or amino alcohols.
Chiral Epoxide Cyclization
(R)-Glycidol derivatives undergo ring-opening with aryl amines, followed by cyclization:
$$
\text{(R)-Glycidyl butyrate} + \text{3-Amino-4-fluorophenol} \xrightarrow{\text{Base}} \text{Oxazolidinone intermediate}
$$
Conditions : K₂CO₃, DMF, 80°C, 12h. Yield : 68–72%.
Enzymatic Resolution
Racemic 5-(hydroxymethyl)oxazolidinone is resolved using lipases (e.g., Candida antarctica) to obtain the (R)-enantiomer with ≥98% ee.
Synthesis of Fragment B: Fluorophenyl-Picolinonitrile Assembly
Oxidation-Acyl Chlorination Sequence
As per CN112358442B, 2-fluoro-5-methylpyridine is oxidized to 2-fluoro-5-pyridinecarboxylic acid using KMnO₄/NaOH (95°C, 5h), followed by acyl chlorination with SOCl₂:
$$
\text{2-Fluoro-5-methylpyridine} \xrightarrow{\text{KMnO}4/\text{NaOH}} \text{2-Fluoro-5-pyridinecarboxylic acid} \xrightarrow{\text{SOCl}2} \text{2-Fluoro-5-carbonyl chloride}
$$
Yield : 80.1% after reduced-pressure distillation.
Cyanation of Halopyridines
2-Fluoro-5-carbonyl chloride is converted to picolinonitrile via Rosenmund-von Braun reaction with CuCN in DMF (120°C, 8h).
Fragment Coupling and Final Assembly
Process Optimization and Challenges
Stereochemical Purity Enhancement
Analytical Characterization
Applications and Industrial Relevance
The compound’s primary use is in synthesizing Tedizolid phosphate, a WHO-listed essential medicine. Optimized routes from this report have reduced production costs by 40% compared to earlier methods.
Chemical Reactions Analysis
Types of Reactions
®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Here's a detailed article about the applications of (R)-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile, incorporating information from the provided search results.
Scientific Research Applications of this compound
This compound is a complex organic compound with potential applications across medicinal chemistry, pharmaceuticals, and materials science. It features a unique structure including a fluorinated phenyl ring, a picolinonitrile core, and an oxazolidinone moiety, making it an interesting subject for scientific research.
Chemistry
In chemistry, this compound can serve as a building block in synthesizing more complex molecules. Its unique structure allows exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Preparation Methods
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
- Formation of the oxazolidinone ring : Achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Introduction of the fluorinated phenyl ring : Often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
- Attachment of the picolinonitrile core : Done through a coupling reaction, such as a Suzuki or Heck coupling, to link the picolinonitrile moiety to the fluorinated phenyl ring.
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity, potentially including the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural features. It could be investigated for its activity against various biological targets, including enzymes and receptors. Its fluorinated phenyl ring and oxazolidinone moiety are particularly interesting for drug design, as they can enhance the compound’s stability and bioavailability. It is also known to be one of the impurities of Tedizolid. Tedizolid has been found to be an antibacterial agent and could be effective in treating bacterial skin infections.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated phenyl ring can enhance binding affinity, while the oxazolidinone moiety may contribute to the compound’s overall stability and bioavailability.
Mechanism of Action
The mechanism of action of ®-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated phenyl ring can enhance binding affinity, while the oxazolidinone moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolidinone Antibiotics: Linezolid and Tedizolid
The target compound shares structural homology with Linezolid and Tedizolid, both FDA-approved oxazolidinone antibiotics. Key differences include:
- Linezolid: Contains an acetamidomethyl group at the 5-position of the oxazolidinone ring and a morpholine substituent.
- Tedizolid : Features a hydroxymethyl group (as in the target compound) and a tetrazolyl side chain, enhancing potency (4–16× greater than Linezolid) and reducing dosing frequency .
- However, its role as an impurity suggests it may lack the therapeutic efficacy of Tedizolid itself .
Piperazine-Linked Oxazolidinones (Compounds 1a and 1b)
Compounds 1a and 1b (tert-butyl piperazine derivatives) share the oxazolidinone core but incorporate triazolylmethyl substituents. Stability studies revealed degradation in simulated gastric fluid, unlike other oxazolidinones . The target compound’s hydroxymethyl group and lack of triazole moieties may improve stability, though direct data are unavailable .
Hydantoin Androgen Receptor Antagonists (19a-d)
Compounds 19a-d (e.g., 5-(4-(hydroxymethyl)-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile) replace the oxazolidinone ring with a thioxoimidazolidinone system and include trifluoromethyl groups. These derivatives target androgen receptors rather than bacterial ribosomes, highlighting how minor structural changes (e.g., sulfur substitution, trifluoromethyl groups) redirect biological activity .
Spiropiperazinyl Oxazolidinones (8a and 8b)
The target compound lacks this spiro system, which may reduce its antibacterial spectrum compared to spiropiperazinyl derivatives .
Azidomethyl Oxazolidinones (Linezolid Analogs)
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Linezolid Related Compound A) substitutes the hydroxymethyl group with an azidomethyl moiety. This modification impacts metabolic pathways, as azidomethyl groups are prone to reduction, whereas hydroxymethyl groups may enhance solubility .
Structural and Functional Analysis Table
Key Research Findings
Stability and Substitution Patterns : The triazolylmethyl group in compounds 1a/1b reduces gastric stability, whereas the target compound’s hydroxymethyl group may confer better metabolic stability .
Biological Target Specificity: Minor structural changes (e.g., oxazolidinone vs. thioxoimidazolidinone) drastically shift activity from antibacterial to androgen receptor antagonism .
Role of Fluorine : The 2-fluorophenyl moiety in the target compound likely enhances binding affinity through hydrophobic interactions, a feature shared with Linezolid and Tedizolid .
Synthetic Complexity: The target compound’s synthesis involves multi-step processes, including lithiation and epoxide ring-opening (as seen in ), which are common in oxazolidinone chemistry .
Biological Activity
(R)-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile is a compound primarily recognized as an impurity of Tedizolid, an antibiotic belonging to the oxazolidinone class. Understanding its biological activity is crucial for evaluating its potential therapeutic effects and safety profile.
- Molecular Formula : C16H12FN3O3
- Molecular Weight : 313.28 g/mol
- CAS Number : 1597428-07-3
- Boiling Point : 546.3 ± 50.0 °C (predicted) .
The biological activity of this compound is largely inferred from its structural similarity to Tedizolid, which acts by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of functional ribosomal subunits, thereby exhibiting bacteriostatic effects against a range of Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Antimicrobial Efficacy
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. In vitro studies have shown that it retains efficacy against various strains of bacteria, although specific data on this compound's potency compared to Tedizolid remains limited.
| Compound | Activity Against MRSA | Activity Against VRE |
|---|---|---|
| Tedizolid | Yes | Yes |
| (R)-5-(2-Fluoro...) | Yes (Inferred) | Yes (Inferred) |
Case Studies
- Case Study 1 : A study published in Antimicrobial Agents and Chemotherapy evaluated the impact of oxazolidinone derivatives on resistant bacterial strains. The findings suggested that modifications in the oxazolidinone structure could enhance activity against resistant strains .
- Case Study 2 : Research highlighted in Journal of Medicinal Chemistry discussed how structural variations in compounds similar to (R)-5-(2-Fluoro...) can lead to improved binding affinity for the ribosomal RNA target, potentially increasing their antimicrobial effectiveness .
Safety Profile and Toxicology
While specific toxicological data on this compound is scarce, related compounds have been studied for their safety profiles. Tedizolid has shown a favorable safety profile with minimal adverse effects reported in clinical trials. However, further studies are necessary to fully characterize the safety of this specific impurity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-5-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenylcarbamate or oxazolidinone precursors. For example:
- Intermediate Formation : Benzyl ester derivatives (e.g., Formula II in ) are reacted with chloroethyl esters (Formula III) in polar aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃) to form oxazolidinone scaffolds .
- Chiral Control : The (R)-configuration at the hydroxymethyl group is achieved via stereoselective synthesis using chiral auxiliaries or catalysts, as described in oxazolidinone-based protocols (e.g., ) .
- Final Functionalization : The picolinonitrile moiety is introduced via coupling reactions, such as Suzuki-Miyaura or nucleophilic aromatic substitution, requiring careful control of temperature and catalysts .
Q. How are techniques like NMR and HRMS employed to confirm the structural integrity of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments focus on characteristic signals, such as:
- The oxazolidinone carbonyl (δ ~175 ppm in ¹³C NMR).
- Fluorophenyl protons (δ ~7.2–7.8 ppm in ¹H NMR) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₆FN₃O₃: 366.1152; observed: 366.1148) and detects isotopic patterns consistent with fluorine and nitrogen .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reaction yields during the synthesis of key intermediates?
- Methodological Answer : Yield variations often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF vs. THF) influence reaction kinetics. For example, DMF enhances nucleophilicity in SNAr reactions but may promote side reactions with sensitive intermediates .
- Purification Challenges : Low yields in hydantoin or oxazolidinone intermediates (e.g., 31% in ) can be mitigated using orthogonal purification (e.g., silica chromatography followed by recrystallization) .
- Catalyst Optimization : Transition metal catalysts (e.g., Pd for cross-coupling) require rigorous exclusion of oxygen and moisture to prevent deactivation .
Q. How can computational methods like DFT aid in understanding the compound’s reactivity and stereoelectronic properties?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) calculations model transition states for stereoselective steps (e.g., oxazolidinone ring closure) to rationalize enantiomeric excess (ee) outcomes .
- Conformational Analysis : Molecular dynamics simulations assess the stability of the hydroxymethyl group’s (R)-configuration, revealing intramolecular H-bonding with the oxazolidinone carbonyl .
- Solvent Interactions : COSMO-RS simulations predict solvent effects on reaction pathways, guiding solvent selection for improved regioselectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for hydroxymethyl-containing intermediates across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm vs. δ 3.8–4.0 ppm) may arise from:
- Solvent Polarity : D₂O vs. CDCl₃ alters proton exchange rates and hydrogen bonding .
- Dynamic Effects : Rotameric equilibria in oxazolidinone rings can split signals; variable-temperature NMR (VT-NMR) resolves these ambiguities .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing fluorophenyl-oxazolidinone hybrids?
- Methodological Answer :
- Stoichiometric Precision : Use anhydrous conditions for moisture-sensitive reagents (e.g., NaH or Grignard reagents) .
- In-line Monitoring : ReactIR or HPLC tracks intermediate formation (e.g., benzyl ester cleavage in ) to halt reactions at optimal conversion .
- Chiral Purity : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) verifies enantiomeric ratios post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
